molecular formula C13H9BrN2S B14915088 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline

2-(1,3-Benzothiazol-2-yl)-4-bromoaniline

Cat. No.: B14915088
M. Wt: 305.19 g/mol
InChI Key: FJRPIQYCIRTCEU-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-4-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromoaniline typically involves the reaction of 2-aminothiophenol with 4-bromoaniline under specific conditions. One common method includes the use of ammonium thiocyanate and sodium bromide as reagents, with isopropyl alcohol as the solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs multi-component reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-4-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-4-bromoaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)aniline
  • 2-(Benzo[d]thiazol-2-yl)-4-chloroaniline
  • 2-(Benzo[d]thiazol-2-yl)-4-fluoroaniline

Uniqueness

2-(Benzo[d]thiazol-2-yl)-4-bromoaniline is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromoaniline

InChI

InChI=1S/C13H9BrN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2

InChI Key

FJRPIQYCIRTCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)N

Origin of Product

United States

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